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molecular formula C14H20N2O3 B8316332 4-benzyl-N-methoxy-N-methylmorpholine-2-carboxamide

4-benzyl-N-methoxy-N-methylmorpholine-2-carboxamide

Cat. No. B8316332
M. Wt: 264.32 g/mol
InChI Key: PCIVLXNALOYUCZ-UHFFFAOYSA-N
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Patent
US07423037B2

Procedure details

Compound 82 is prepared from 2 (0.87 g, 3.28 mmol) in anhydrous tetrahydrofuran (30 mL) and commercially available (Aldrich) n-butyl magnesium bromide (2M solution in THF, 5 mmol, 2.5 mL, 1.5 eq) following General Procedure 1. After stirring for 1 hour further n-butyl magnesium bromide (2M solution in THF, 1.6 mmol, 0.8 mL) is added and stirring continued for 30 minutes. The reaction is quenched by addition of ammonium chloride solution (30 mL) followed by EtOAc. The organic phases are combined, dried over magnesium sulphate and the solvent is removed in vacuo to give 82 (0.82 g, 96%). MW 261.37; C16H23NO2; LCMS (6 minute method): m/z 262.4 [M+H]+, RT 2.34 mm.
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
n-butyl magnesium bromide
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
n-butyl magnesium bromide
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([CH:6]1[O:11][CH2:10][CH2:9][N:8]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7]1)=[O:5].[CH2:20]([Mg]Br)[CH2:21][CH2:22][CH3:23]>O1CCCC1>[CH2:12]([N:8]1[CH2:9][CH2:10][O:11][CH:6]([C:4](=[O:5])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:7]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
CON(C(=O)C1CN(CCO1)CC1=CC=CC=C1)C
Name
n-butyl magnesium bromide
Quantity
2.5 mL
Type
reactant
Smiles
C(CCC)[Mg]Br
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyl magnesium bromide
Quantity
0.8 mL
Type
reactant
Smiles
C(CCC)[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of ammonium chloride solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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